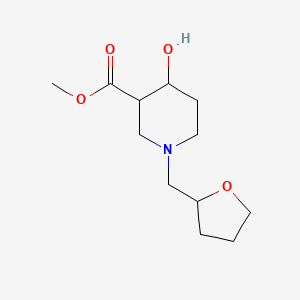

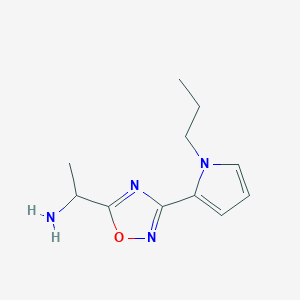

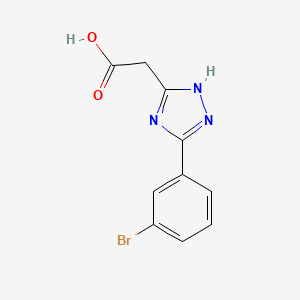

![molecular formula C12H15FN2O2 B1478727 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097955-29-6](/img/structure/B1478727.png)

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Descripción general

Descripción

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, also known as 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one, is a synthetic chemical compound that has been used in scientific research due to its unique properties. It is a benzoxazepinone derivative that has been studied for its potential applications in medicinal chemistry and biochemistry. This compound has a wide range of applications in research and development, including drug design, drug delivery, and biotechnology. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Chemical Development

Process Development for Kinase Inhibitors

The benzoxazepine core, similar to the one described in your query, is central to several kinase inhibitors, including mTOR inhibitors. Research on process development for scalable synthesis of related compounds has yielded methods for synthesizing tetrahydrobenzo[f][1,4]oxazepine cores, demonstrating the relevance of such structures in drug development (Naganathan et al., 2015).

Stereocontrolled Synthesis

Studies have shown that salicylaldehydes and protected 1,2-amino alcohols can be converted into tetrahydrobenzo[f][1,4]oxazepines with significant long-range diastereoselectivity, showcasing the versatility of these structures in creating drug-like molecules (Banfi et al., 2013).

Organocatalytic Asymmetric Synthesis

Research has developed methods for the organocatalyzed asymmetric Mannich reaction of fluorooxindoles with dibenzo[b,f][1,4]oxazepines, creating cyclic amines with chiral tetrasubstituted C–F stereocenters. This demonstrates the compound's potential in synthesizing biologically active pharmacophores (Li, Lin, & Du, 2019).

Biomedical Applications

Antibacterial Agents

Fluorinated compounds, including structures similar to the one , have been synthesized and evaluated for their antibacterial activities, underscoring the potential of such compounds in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Antitumor Activity

Fluorinated benzothiazoles, related to the structure of interest, have been investigated for their in vitro antitumor properties, exhibiting potent cytotoxicity against certain cancer cell lines. This highlights the therapeutic promise of fluorinated compounds in oncology (Hutchinson et al., 2001).

Mecanismo De Acción

Target of Action

The compound 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one has been identified as a potential inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated protein kinases (ROCKs) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . ROCKs are associated with the pathology of glaucoma .

Mode of Action

The compound interacts with its targets (TNIK and ROCKs) by binding to their active sites, thereby inhibiting their function . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of TNIK disrupts the Wnt/β-catenin signaling pathway, which is often associated with the development of colorectal cancer . The inhibition of ROCKs affects the regulation of smooth muscle contraction, cell motility, and cell morphology .

Pharmacokinetics

Similar compounds have shown good bioavailability and low toxicity .

Result of Action

The inhibition of TNIK and ROCKs by 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can lead to the suppression of cell proliferation and the induction of cell death . This makes it a potential therapeutic agent for diseases such as colorectal cancer and glaucoma .

Propiedades

IUPAC Name |

2-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGVWNDNYQLWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

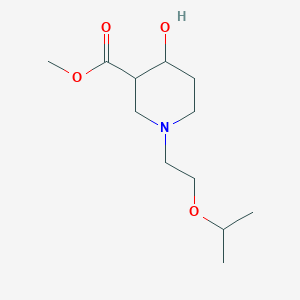

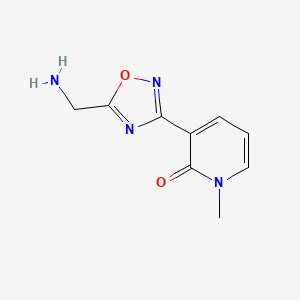

![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)

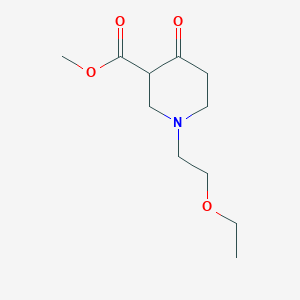

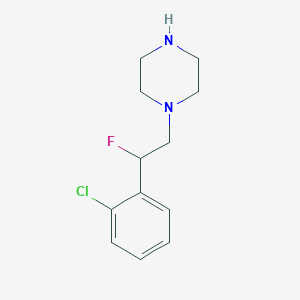

![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)

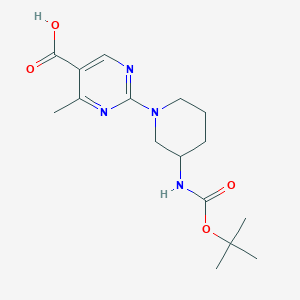

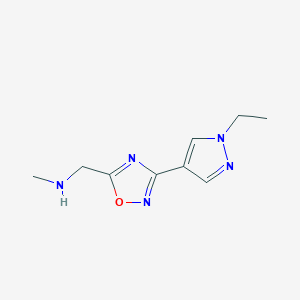

![1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478663.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)

![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)